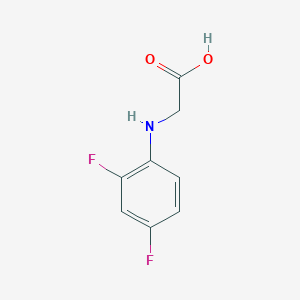

2-(2,4-Difluorophenylamino)acetic acid

Description

Properties

IUPAC Name |

2-(2,4-difluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWYUDQLBORQDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Difluorophenylamino)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization of 2-(2,4-Difluorophenylamino)acetic acid, a key intermediate in medicinal chemistry and drug development. The synthesis of this N-aryl amino acid is achieved through a strategically selected palladium-catalyzed Buchwald-Hartwig amination, a method renowned for its efficiency and broad substrate scope in forming carbon-nitrogen bonds.[1][2][3] This guide will delve into the mechanistic underpinnings of this synthetic choice, offering a detailed, step-by-step experimental protocol. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and validate this and structurally related molecules.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents.[4] The incorporation of a substituted aryl moiety onto an amino acid backbone can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including target binding affinity, metabolic stability, and cell permeability. The specific compound of interest, this compound, features a 2,4-difluorophenyl group, a common substituent in drug design known to enhance biological activity and metabolic resistance through the modulation of electronic properties and lipophilicity.

Strategic Synthesis: The Buchwald-Hartwig Approach

While several methods exist for the N-arylation of amino acids, including nucleophilic aromatic substitution (SNAr) and Ullmann condensation, the Buchwald-Hartwig amination stands out for its mild reaction conditions, high functional group tolerance, and superior yields.[1][5] This palladium-catalyzed cross-coupling reaction provides a reliable and versatile route to a wide range of arylamines.[2]

The proposed synthesis of this compound employs the Buchwald-Hartwig coupling of a suitable glycine equivalent with a 2,4-difluoro-substituted aryl halide. To circumvent potential complications with the free carboxylic acid and amino group of glycine, a protected form, such as a glycine ester, is the preferred starting material. The ester can be readily hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Buchwald-Hartwig Coupling to form Ethyl 2-(2,4-Difluorophenylamino)acetate

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: Add anhydrous toluene as the solvent, followed by 1-bromo-2,4-difluorobenzene (1.0 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 100 °C under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-(2,4-difluorophenylamino)acetate.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl 2-(2,4-difluorophenylamino)acetate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a solid.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the difluorophenyl ring (multiplets), a singlet for the methylene protons of the acetic acid moiety, a broad singlet for the amine proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons (with C-F couplings), the methylene carbon, and the carbonyl carbon of the carboxylic acid. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring.[6] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), and C-F stretching. |

| Mass Spectrometry (HRMS) | The calculated exact mass should be confirmed, providing the elemental composition. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety and Handling

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound via a Buchwald-Hartwig amination reaction. The detailed protocol and comprehensive characterization data provide a solid foundation for researchers and scientists working on the synthesis of novel N-aryl amino acids for applications in drug discovery and development. The presented methodology is adaptable and can likely be applied to the synthesis of a broader library of analogous compounds.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4108–4111. [Link]

- McKerrow, J. D., Al-Rawi, J. M. A., & Brooks, P. (2010). Use of diphenyliodonium bromide in the synthesis of some N-phenyl α-amino acids.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Zheng, C., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 106(11), 4165-4170. [Link]

-

Ling, T., et al. (2017). N-Terminal Derivatization-Assisted Identification of Individual Amino Acids Using a Biological Nanopore Sensor. ACS Sensors, 2(11), 1649-1656. [Link]

Sources

Navigating Scarcity: A Technical Examination of 2-(2,4-Difluorophenylamino)acetic Acid and Its Analogs

To provide a valuable resource for researchers in drug development and related fields, this guide will first present the limited available information for 2-(2,4-Difluorophenylamino)acetic acid. Subsequently, it will offer an in-depth technical examination of two closely related and well-characterized analogs: 2-amino-2-(2,4-difluorophenyl)acetic acid and 2-(2,4-Difluorophenyl)acetic acid . This comparative approach will offer insights into the potential properties of the target molecule by exploring the impact of the amino group's position on the acetic acid backbone.

Part 1: this compound (N-(2,4-Difluorophenyl)glycine)

This compound, also known as N-(2,4-Difluorophenyl)glycine, is a derivative of glycine where the amino group is substituted with a 2,4-difluorophenyl group.

Molecular Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| PubChem CID | 28766514[1] |

| CAS Number | 186648-31-1 |

Molecular Structure:

Caption: 2D structure of this compound.

Due to the absence of detailed experimental data, a comprehensive analysis of its chemical properties cannot be provided at this time.

Part 2: A Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid

This analog is a fluorinated phenylglycine derivative with the amino group attached to the alpha-carbon of the acetic acid moiety.[2]

Molecular Structure and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)acetic acid | [3] |

| Synonyms | 2,4-Difluoro-DL-phenylglycine, alpha-Amino-2,4-difluorobenzeneacetic acid | [3][4] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| CAS Number | 240409-02-3 | [3] |

Molecular Structure:

Caption: 2D structure of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Physicochemical Properties

| Property | Value | Source |

| Predicted Boiling Point | 276.2 ± 40.0 °C | [4] |

| Predicted pKa | 1.62 ± 0.10 | [4] |

| Predicted Density | 1.442 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [4] |

| Appearance | Lemony beige powder | [4] |

Reactivity and Stability

This compound exhibits reactivity characteristic of amino acids. The amino group can undergo reactions such as acylation and alkylation, while the carboxylic acid group can be esterified.

Potential Reactions:

-

Oxidation: Under oxidative conditions, this compound can be converted to 2-nitro-2-(2,4-difluorophenyl)acetic acid.[2]

-

Reduction: It can be reduced to yield 2-amino-2-(2,4-difluorophenyl)ethanol.[2]

-

Substitution Reactions: Various substituted derivatives can be formed depending on the nucleophile used.[2]

Biological Activity and Applications

Research indicates that 2-amino-2-(2,4-difluorophenyl)acetic acid has significant biological activity and has been studied for its potential in enzyme inhibition and receptor binding.[2] Its structure may allow for interactions with molecular targets, leading to potential anti-inflammatory or anticancer activities.[2] It is also a key intermediate in pharmaceutical synthesis.[2]

This compound could potentially be used in the synthesis of indole derivatives, which are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2]

Synthesis Workflow

A typical synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid involves a multi-step process.

Caption: General synthesis workflow for 2-amino-2-(2,4-difluorophenyl)acetic acid.

Experimental Protocol: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid

-

Formation of the Nitrile Intermediate:

-

Dissolve 2,4-difluorobenzaldehyde in a suitable solvent.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Isolate and purify the resulting nitrile intermediate.

-

-

Reduction of the Nitrile Group:

-

Dissolve the nitrile intermediate in a suitable solvent.

-

Add a palladium catalyst (e.g., palladium on carbon).

-

Introduce hydrogen gas into the reaction vessel under pressure.

-

Stir the mixture until the reduction is complete.

-

Filter off the catalyst and isolate the final product, 2-amino-2-(2,4-difluorophenyl)acetic acid.

-

Purify the product as necessary (e.g., by recrystallization).

-

Part 3: A Technical Guide to 2-(2,4-Difluorophenyl)acetic acid

This analog lacks the amino group present in the other two molecules.

Molecular Structure and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(2,4-difluorophenyl)acetic acid | [5] |

| Molecular Formula | C₈H₆F₂O₂ | [5] |

| Molecular Weight | 172.13 g/mol | [5][6] |

| CAS Number | 81228-09-3 | [5][6] |

Molecular Structure:

Caption: 2D structure of 2-(2,4-Difluorophenyl)acetic acid.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 115-118 °C (lit.) | [6] |

| Appearance | White to almost white powder to crystal | [7] |

| Purity | ≥ 98% (GC) | [7] |

| Storage | Store at room temperature | [5] |

Spectroscopic Data

While detailed spectra are best viewed from their original sources, characteristic shifts can be summarized.

-

¹³C NMR and ¹H NMR data for 2,4-Difluorophenylacetic acid are available and can be used for structural confirmation.[8][9]

Applications in Synthesis

2-(2,4-Difluorophenyl)acetic acid has been utilized in the synthesis of nonpolar peptide nucleic acid (PNA) monomers that contain fluoroaromatics (F-PNA).[6] It also serves as a building block in the development of anti-inflammatory and analgesic agents, as well as in the synthesis of herbicides.[7]

Analytical Workflow

A general workflow for the analysis and characterization of 2-(2,4-Difluorophenyl)acetic acid.

Caption: General analytical workflow for 2-(2,4-Difluorophenyl)acetic acid.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

-

Sample Preparation:

-

Accurately weigh a sample of 2-(2,4-Difluorophenyl)acetic acid.

-

Dissolve the sample in a suitable volatile solvent (e.g., methanol or a derivatizing agent may be required).

-

Prepare a series of calibration standards of known concentrations.

-

-

GC Instrument Setup:

-

Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the injector and detector temperatures appropriately.

-

Program the oven temperature for a gradient that allows for the separation of the analyte from any impurities.

-

-

Analysis:

-

Inject a small volume of the prepared sample and standards into the GC.

-

Record the chromatograms.

-

-

Data Interpretation:

-

Identify the peak corresponding to 2-(2,4-Difluorophenyl)acetic acid based on the retention time of the standards.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

-

References

-

PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorophenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

- Carrara, M., Zampiron, A., Barbera, M., Caputo, A., Bisi, A., Gobbi, S., Belluti, F., Piazzi, L., Rampa, A., & Valenti, P. (2005). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. Anticancer Research, 25(2A), 1179–1186.

- A Review of physical and chemical properties of Glycine crystals family. (2018). International Journal of ChemTech Research, 11(01), 249-258.

-

NIST. (n.d.). Fluoroacetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, isobutyl ester. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 2-(2,4-difluorophenyl)acetic acid - 97%. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester. Retrieved from [Link]

Sources

- 1. This compound | C8H7F2NO2 | CID 28766514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]

- 3. 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-DIFLUORO-DL-PHENYLGLYCINE | 240409-02-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-Difluorophenylacetic acid(81228-09-3) 13C NMR spectrum [chemicalbook.com]

- 9. 2,5-Difluorophenylacetic acid(85068-27-5) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 2-(2,4-Difluorophenylamino)acetic Acid Derivatives: A Guide to Structural Elucidation and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 2-(2,4-Difluorophenylamino)acetic acid scaffold is a key pharmacophore in the development of various therapeutic agents. Rigorous and unambiguous structural characterization of its derivatives is paramount for advancing drug discovery programs and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—applied to the analysis of this important class of compounds. Authored from the perspective of a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into data interpretation and integrated analysis.

The Analytical Imperative for Fluorinated Phenylglycine Derivatives

The this compound core presents unique analytical challenges and opportunities. The presence of the difluorinated phenyl ring, the secondary amine, and the carboxylic acid moiety creates a molecule with distinct electronic and structural features. Spectroscopic analysis is not merely a confirmatory step but a foundational component of the development lifecycle, essential for:

-

Structural Verification: Confirming the identity of newly synthesized derivatives.

-

Purity Assessment: Identifying and quantifying impurities, residual solvents, and starting materials.

-

Stability Studies: Monitoring for degradation products under various stress conditions.

-

Conformational Analysis: Understanding the three-dimensional structure which can influence biological activity.

This guide provides the strategic framework for applying a multi-technique spectroscopic approach to achieve these goals with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

Rationale & Key Insights

The unique value of NMR lies in its ability to map the precise connectivity of atoms. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance) provides a powerful spectroscopic probe for confirming substitution patterns and investigating electronic effects.[1][2] However, the large chemical shift range of fluorine and its propensity for long-range coupling can complicate spectra, making a systematic approach crucial.[3]

Characteristic Spectral Features

¹H NMR:

-

Aromatic Protons: The three protons on the difluorophenyl ring will appear as complex multiplets due to both H-H and H-F coupling. Their chemical shifts will typically be in the δ 6.5-7.5 ppm range.

-

Methylene Protons (-CH₂-): The protons of the acetic acid methylene group will appear as a singlet or doublet (if coupled to the N-H proton) typically around δ 4.0 ppm.[4]

-

Amine Proton (-NH-): This proton will appear as a broad singlet, its chemical shift being highly dependent on solvent and concentration. It may show coupling to the adjacent methylene protons.

-

Carboxylic Acid Proton (-COOH): This is a highly deshielded, broad singlet appearing far downfield (δ 10-13 ppm), which will readily exchange with D₂O.

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically observed around δ 170-175 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the δ 100-165 ppm range. The carbons directly bonded to fluorine will show large, characteristic one-bond C-F coupling constants (¹JCF ≈ 240-280 Hz).[3] Other aromatic carbons will exhibit smaller, multi-bond C-F couplings.

-

Methylene Carbon (-CH₂-): This carbon signal will be found around δ 45-55 ppm.

¹⁹F NMR:

-

This is a critical experiment for confirming identity. The two fluorine atoms are inequivalent and will appear as distinct signals, each split into a doublet by F-F coupling and further split by couplings to nearby protons. The chemical shift range for organofluorine compounds is vast, but for fluorobenzenes, signals are typically found between -100 and -140 ppm relative to CFCl₃.[3]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can solubilize both the free acid and its salts, and it prevents the exchange of the NH and COOH protons, allowing for their observation.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. It can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound derivatives, it provides immediate confirmation of the carboxylic acid, secondary amine, and aromatic moieties.

Rationale & Key Insights

Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). The presence or absence of these characteristic absorption bands provides direct evidence for the molecule's functional makeup. It is particularly useful for monitoring reactions, such as the conversion of the carboxylic acid to an ester or amide, where the C=O stretching frequency will shift significantly.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad | Very characteristic, often overlaps with C-H stretches. |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong | This is a key diagnostic peak. Dimerization can broaden it. |

| Secondary Amine | N-H Stretch | 3300-3500 | Medium, Sharp | |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium | |

| Aromatic Ring | C=C Bends | 1450-1600 | Medium-Strong | A series of sharp peaks. |

| Acetic Acid | C-O Stretch | 1210-1320 | Strong | |

| Aryl-Fluorine | C-F Stretch | 1100-1250 | Strong | The presence of two C-F bonds may result in multiple strong bands. |

Table 1: Characteristic IR absorption frequencies for the this compound scaffold. Data compiled from foundational spectroscopy principles.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No KBr pellet preparation is required.

-

Background Scan: With the clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

Rationale & Key Insights

MS bombards molecules with energy, causing them to ionize and fragment in predictable ways. By measuring the mass-to-charge ratio (m/z) of the resulting ions, one can determine the molecular weight with high precision. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids and is the method of choice.

Expected Fragmentation Pattern

For this compound (MW: 187.14), the following ions are expected in ESI-MS:

-

Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 188.

-

Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 186.

A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group or related fragments.[4][7] A common fragmentation would be the loss of H₂O (18 Da) or COOH (45 Da) from the parent ion under higher energy conditions (tandem MS). The base peak in many carboxylic acid derivatives is often the acylium ion, though this is less common with soft ionization techniques unless fragmentation is induced.[4]

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution) with an ESI source.

-

Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both typically containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to elute the compound. This separates the analyte from impurities.

-

MS Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Perform a full scan over a relevant m/z range (e.g., 50-500 Da).

-

If using a high-resolution instrument, the exact mass measurement can be used to confirm the elemental formula (C₈H₇F₂NO₂).

-

UV-Visible Spectroscopy: Analyzing Chromophoric Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for quantitative analysis and for detecting the presence of conjugated systems.

Rationale & Key Insights

The difluorophenylamino moiety is the primary chromophore in this class of molecules, responsible for absorbing UV radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, making this a simple and robust method for quantification once a standard curve is established. Derivative spectroscopy can be employed to resolve overlapping peaks in complex mixtures or to enhance subtle spectral features.[8][9]

Expected Spectral Features

The UV spectrum is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic ring. For the phenylamino system, one would typically expect a primary absorption band (λmax) in the 230-280 nm range. The exact position and intensity of λmax will be influenced by the solvent polarity and the nature of any substituents on the aromatic ring or the acetic acid moiety.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan across a wavelength range from 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantitative work, create a calibration curve by plotting absorbance at λmax versus concentration for a series of standards.

Integrated Analytical Workflow and Data Visualization

No single technique provides a complete picture. A robust characterization strategy relies on the synergistic integration of all four spectroscopic methods. The workflow below illustrates a logical approach to the complete analysis of a novel this compound derivative.

Caption: Integrated workflow for the spectroscopic analysis of a new derivative.

The molecular structure itself can be mapped to its expected spectroscopic outputs, providing a clear mental model for data interpretation.

Caption: Correlation of molecular structure with key spectroscopic data.

Conclusion

The robust characterization of this compound derivatives is a non-negotiable requirement in a drug development setting. A comprehensive analytical strategy that intelligently combines NMR, IR, MS, and UV-Vis spectroscopy provides an interlocking web of evidence for definitive structural confirmation and purity assessment. By understanding the principles behind each technique and the characteristic spectral signatures of the target scaffold, researchers can navigate the complexities of data interpretation with confidence, ensuring the integrity and quality of their novel chemical entities.

References

- PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- BenchChem. (2025). A Researcher's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery.

- National Institute of Standards and Technology. (n.d.). N-Phenylglycine - IR Spectrum. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem.

- MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.

- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Science Direct. (1998). Derivative UV-VIS Spectrophotometry in Analytical Chemistry.

- National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- ResearchGate. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies.

- Thermo Fisher Scientific. (2023). UV-Visible Derivative Spectroscopy: Theory and Applications. YouTube.

- MDPI. (2018). Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System.

-

PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives.

- Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- National Institute of Standards and Technology. (n.d.). Acetic acid - Mass spectrum. NIST Chemistry WebBook.

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Phenylglycine [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetic acid [webbook.nist.gov]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. youtube.com [youtube.com]

- 10. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Efficacy: A Technical Guide to the Biological Activity of Fluorinated Phenylacetic Acid Compounds

This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of fluorinated phenylacetic acid compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential of this important class of molecules.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. When applied to the phenylacetic acid scaffold, a privileged structure in its own right, fluorination can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] This guide delves into the multifaceted biological activities of fluorinated phenylacetic acid derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties.

I. Anticancer Activity: Inducing Apoptosis in Malignant Cells

Phenylacetic acid and its derivatives have demonstrated significant anti-proliferative and differentiating effects on various human cancer cell lines, including those of the prostate, breast, and lung, as well as glioblastomas and leukemias.[2] Fluorination of the phenyl ring has been shown to potentiate this anticancer activity.

Mechanistic Insights: The Apoptotic Cascade

The primary mechanism by which fluorinated phenylacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial self-validating system for a potential anticancer agent, as it eliminates malignant cells without eliciting an inflammatory response.

One key derivative, 4-Fluoro-N-butylphenylacetamide, has been shown to upregulate Bcl-XS, a pro-apoptotic protein, and activate the caspase cascade, leading to apoptosis in human squamous lung cancer cells.[3] The caspase cascade is a hierarchical series of protease activations that dismantle the cell in a controlled manner.

Furthermore, evidence suggests the involvement of the Fas death receptor-dependent apoptotic pathway.[4] This extrinsic pathway is initiated by the binding of Fas ligand to the Fas receptor on the cell surface, triggering a signaling cascade that culminates in the activation of executioner caspases.

Figure 2: Inhibition of TNF-α production by fluorinated phenylacetic acid derivatives.

Experimental Protocol: Measurement of TNF-α Inhibition

An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as TNF-α, in a biological sample.

Materials:

-

Mouse peritoneal cavity cells or a macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Fluorinated phenylacetic acid compounds

-

TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation: Culture the cells in a suitable medium. Stimulate the cells with LPS to induce the production of TNF-α.

-

Compound Treatment: Concurrently treat the cells with various concentrations of the fluorinated phenylacetic acid compounds.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for TNF-α.

-

Adding the collected cell culture supernatants to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using known concentrations of TNF-α. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-stimulated control.

III. Antimicrobial Activity: Disrupting Microbial Integrity

Phenylacetic acid itself has been identified as an antimicrobial compound produced by various microorganisms. [5]Fluorination can further enhance this activity, making these compounds promising candidates for the development of new antimicrobial agents.

Mechanistic Insights: Cell Membrane Disruption

The antibacterial mechanism of phenylacetic acid involves the disruption of cell membrane integrity. [6][7]This leads to leakage of essential intracellular components, such as nucleic acids and proteins, and ultimately cell death. Additionally, phenylacetic acid has been shown to inhibit protein synthesis in bacteria. [6][7]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Perfluorononanoic acid induces apoptosis involving the Fas death receptor signaling pathway in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2,4-Difluorophenylamino)acetic acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 2-(2,4-Difluorophenylamino)acetic acid. In the absence of direct comprehensive studies on this specific entity, this document leverages a robust analysis of structurally analogous compounds to postulate its primary biological targets and downstream signaling effects. The core hypothesis centers on a dual-modal activity profile: selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and modulation of dopamine receptor signaling, suggesting potential neuropharmacological applications. This guide provides the theoretical framework, proposes detailed experimental protocols for validation, and presents visual workflows to guide future research and development efforts.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by an N-phenylglycine core structure. The key features of this molecule are a difluorinated phenyl ring linked via a secondary amine to an acetic acid moiety. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring is predicted to significantly influence the electronic distribution and conformational flexibility of the molecule, thereby dictating its interaction with biological targets. While direct pharmacological data for this specific compound is not extensively available, its structural resemblance to known bioactive molecules provides a strong basis for predicting its mechanism of action.

Postulated Primary Mechanism: Selective COX-2 Inhibition

Based on extensive structure-activity relationship (SAR) data from related N-phenylglycine and phenoxyacetic acid derivatives, the most probable primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, with a likely selectivity for the inducible isoform, COX-2.[1][2]

The Rationale for COX-2 Selectivity

The structural architecture of this compound aligns with key pharmacophoric features of known selective COX-2 inhibitors. The central N-phenylglycine scaffold can mimic the arachidonic acid substrate, while the difluorophenyl group can occupy the larger, more accommodating active site of COX-2, a feature that distinguishes it from the more constricted active site of the constitutively expressed COX-1.[3] This selective inhibition is crucial for mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by this compound is predicted to block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2) and thromboxanes. This interruption of the prostaglandin synthesis cascade would lead to a potent anti-inflammatory effect, characterized by a reduction in vasodilation, edema, and pain signaling at sites of inflammation.

Caption: Proposed COX-2 Inhibition Pathway.

Postulated Secondary Mechanism: Dopamine Receptor Modulation

A secondary, yet potentially significant, mechanism of action for this compound is the modulation of dopamine receptors in the central nervous system. This hypothesis is supported by preliminary studies on structurally similar compounds, such as 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, which suggest an influence on dopamine receptor activity. The N-aryl amino acid scaffold present in the molecule is a recurring motif in compounds targeting neurotransmitter receptors.[4][5]

Potential Interaction with Dopamine Receptor Subtypes

The precise nature of the interaction with dopamine receptors (e.g., agonist, antagonist, or allosteric modulator) remains to be elucidated. However, the presence of the difluorophenyl ring and the secondary amine could facilitate binding within the dopamine receptor's transmembrane domains. Interactions could involve hydrogen bonding with serine residues and hydrophobic interactions with aromatic residues, which are critical for ligand recognition in these receptors.[6]

Signaling Cascade: Modulation of cAMP Levels

Should this compound act on D1-like receptors (D1 and D5), it would likely modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with D2-like receptors (D2, D3, and D4) would likely inhibit adenylyl cyclase. This modulation of the cAMP signaling pathway could have profound effects on neuronal excitability and gene expression, underpinning potential therapeutic applications in neurological and psychiatric disorders.

Caption: Putative Dopamine Receptor Modulation Pathways.

Experimental Validation Protocols

To empirically validate the hypothesized mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Selectivity

Objective: To determine the direct binding affinity and inhibitory potency of this compound on COX-1 and COX-2, and to assess its binding to a panel of dopamine receptor subtypes.

Protocol 1: COX-1/COX-2 Inhibition Assay (Enzymatic)

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, this compound (test compound), non-selective and selective COX inhibitors (controls).

-

Procedure: a. Prepare a series of dilutions of the test compound and control inhibitors. b. In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well. c. Add the diluted test compound or controls to the wells and incubate for a pre-determined time to allow for binding. d. Initiate the reaction by adding arachidonic acid. e. After a specific reaction time, stop the reaction and measure the product formation using a plate reader.

-

Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Radioligand Binding Assay for Dopamine Receptors

-

Reagents: Cell membranes expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5), specific radioligands for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2), this compound (test compound), known dopamine receptor ligands (controls).

-

Procedure: a. Prepare serial dilutions of the test compound and controls. b. In a 96-well filter plate, incubate the cell membranes with the specific radioligand and the test compound or controls. c. After incubation, wash the plates to remove unbound radioligand. d. Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) for the test compound at each receptor subtype by competitive binding analysis.

Tier 2: Cellular Functional Assays

Objective: To assess the functional consequences of target engagement in a cellular context.

Protocol 3: Prostaglandin E2 (PGE2) Release Assay in Macrophages

-

Cell Line: Murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Procedure: a. Plate the cells and stimulate them with lipopolysaccharide (LPS) to induce COX-2 expression. b. Treat the cells with varying concentrations of this compound. c. After incubation, collect the cell supernatant. d. Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Determine the EC50 value for the inhibition of PGE2 release.

Protocol 4: cAMP Accumulation Assay in HEK293 Cells

-

Cell Lines: HEK293 cells stably expressing individual dopamine receptor subtypes.

-

Procedure: a. Plate the cells and treat them with varying concentrations of this compound in the presence or absence of a known dopamine receptor agonist. b. After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or ELISA).

-

Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator by analyzing the dose-response curves.

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experimental protocols.

| Assay | Parameter | Expected Outcome for this compound |

| COX-1 Inhibition | IC50 (µM) | > 10 |

| COX-2 Inhibition | IC50 (µM) | < 1 |

| COX Selectivity Index | IC50(COX-1)/IC50(COX-2) | > 10 |

| Dopamine Receptor Binding | Ki (nM) | To be determined for D1, D2, D3, D4, D5 |

| PGE2 Release Inhibition | EC50 (µM) | < 5 |

| cAMP Accumulation | Agonist/Antagonist/Modulator | To be determined |

Conclusion and Future Directions

This technical guide puts forth a well-grounded, albeit putative, mechanism of action for this compound, centered on selective COX-2 inhibition and potential dopamine receptor modulation. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Successful validation would position this compound as a promising lead for the development of novel anti-inflammatory agents with a potential secondary benefit in neurological disorders. Future research should focus on in vivo efficacy studies in relevant animal models of inflammation and neurological disease, as well as comprehensive pharmacokinetic and toxicological profiling.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]

-

Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. [Link]

-

Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. PMC - PubMed Central. [Link]

-

Modulatory Role of Dopamine on Excitatory Amino Acid Receptors. PubMed. [Link]

-

Dopamine modulation of responses mediated by excitatory amino acids in the neostriatum. PubMed. [Link]

Sources

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulatory role of dopamine on excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine modulation of responses mediated by excitatory amino acids in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(2,4-Difluorophenylamino)acetic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 2-(2,4-Difluorophenylamino)acetic acid. Given the limited direct biological data on this specific molecule, this document outlines a robust, multi-pronged strategy for the identification and validation of its potential therapeutic targets. By leveraging insights from structurally related fluorinated phenylglycine and phenylacetic acid derivatives, which have shown promise in anti-inflammatory and oncological contexts, we present a logical workflow encompassing in silico predictive modeling, biochemical and biophysical screening, and cell-based assay development. This guide is designed to be a practical roadmap, complete with detailed experimental protocols and the underlying scientific rationale, to systematically uncover the mechanism of action and unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

The strategic incorporation of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl moiety, in particular, is a common feature in bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This compound belongs to the class of phenylacetic acid derivatives, a scaffold present in numerous therapeutic agents. While this specific molecule is not extensively characterized in public-domain literature, its structural alerts and the known activities of related analogs provide a strong impetus for its investigation as a potential therapeutic candidate.

Structurally similar compounds, such as fluorinated phenylglycine derivatives, have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects. For instance, some derivatives are utilized as intermediates in the synthesis of proteasome inhibitors, highlighting a potential role in oncology. Furthermore, the broader class of phenylacetic acids has been explored for various therapeutic targets, including enzymes and receptors involved in inflammation and metabolic diseases. This guide, therefore, proposes a systematic approach to deorphanize this compound and identify its primary therapeutic targets.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physicochemical properties is fundamental for designing relevant biological assays and interpreting their results.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | PubChem CID: 28766514[1] |

| Molecular Weight | 187.14 g/mol | PubChem CID: 28766514[1] |

| IUPAC Name | This compound | PubChem CID: 28766514[1] |

The synthesis of this compound can be achieved through several established synthetic routes, typically involving the reaction of 2,4-difluoroaniline with a suitable two-carbon synthon. A generalized synthetic scheme is presented below.

A Strategic Approach to Target Identification

Given the novelty of this compound, a multi-faceted approach to target identification is recommended. This strategy combines computational predictions with a range of experimental techniques to generate and validate target hypotheses.

In Silico Target Prediction: Generating Initial Hypotheses

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of a novel compound.

Target Fishing

In silico target fishing algorithms compare the chemical structure of a query molecule to databases of known ligands for a wide range of biological targets.[2] This approach can predict potential targets based on the principle of chemical similarity.

Recommended Platforms:

-

SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule.

-

ChEMBL: A large, open-access database of bioactive molecules with drug-like properties that can be used for similarity searching.[3]

Molecular Docking

Once a set of potential targets is identified through target fishing, molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to the active sites of these proteins.[4]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Run the docking algorithm (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the active site.

-

-

Analysis:

-

Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Experimental Target Deconvolution: From Hypothesis to Evidence

Experimental approaches are essential to confirm the computationally predicted targets and to identify novel, unexpected interactions.

Affinity-Based Methods

Affinity chromatography is a powerful technique for isolating and identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[5][6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm for immobilization.

-

Couple the linker-modified compound to a solid support (e.g., agarose beads).

-

-

Protein Binding:

-

Incubate the immobilized compound with a cell or tissue lysate.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and identify them by mass spectrometry (LC-MS/MS).

-

Proteome-Wide Thermal Shift Assays

Cellular Thermal Shift Assays (CETSA) and related techniques are based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation. This method allows for the identification of target engagement in a cellular context.

Target Validation: Confirming Biological Relevance

Once a list of putative targets has been generated and confirmed by initial binding assays, it is crucial to validate their biological relevance to the observed cellular phenotype.

Gene Knockdown/Knockout

Using techniques such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing, the expression of the candidate target protein can be reduced or eliminated. If the cellular response to this compound is diminished or abolished in the absence of the target protein, this provides strong evidence for its involvement in the compound's mechanism of action.

Enzyme/Receptor Activity Assays

If the identified target is an enzyme or a receptor, its activity can be directly measured in the presence and absence of this compound. This will determine whether the compound acts as an inhibitor, activator, agonist, or antagonist.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup:

-

In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

-

Add varying concentrations of this compound.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the kinase.

-

-

Detection:

-

Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection, fluorescent antibody).

-

-

Data Analysis:

-

Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

-

Potential Therapeutic Avenues and Future Directions

Based on the structural features of this compound and the known activities of related compounds, several therapeutic areas warrant investigation:

-

Inflammatory Diseases: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating the effect of this compound on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and pro-inflammatory cytokines is a logical starting point.

-

Oncology: The role of related compounds as intermediates for proteasome inhibitors suggests that this compound could be explored for its potential as an anticancer agent. Screening against a panel of cancer cell lines and investigating its effects on cell cycle progression and apoptosis would be valuable.

-

Neurological Disorders: Some phenylglycine derivatives have been shown to interact with neurotransmitter receptors. Exploring the potential of this compound to modulate the activity of receptors in the central nervous system could uncover novel therapeutic applications.

The systematic application of the target identification and validation strategies outlined in this guide will be instrumental in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.

References

-

Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

-

Kerz M, Furtmann N, Bajorath J. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 2737050, 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 28766514, this compound. Retrieved from [Link]

-

Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Verdine, G. L., & Walensky, L. D. (2007). Targeting the Undruggable Proteome: The Small Molecules of My Dreams. Chemistry & Biology, 14(8), 861–867. [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

-

Wang, Y., Zhang, T., & Zhang, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling, 21(1), 284. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Han, Y., Lyman, K. A., Clutter, M., Schiltz, G. E., Ismail, Q. A., Cheng, X., Luan, C. H., & Chetkovich, D. M. (2022, May 27). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview [Video]. YouTube. [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Identification and validation of protein targets of bioactive small molecules. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). MDPI. Retrieved from [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. (2018, August 7). PubMed. Retrieved from [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 21). PubMed Central. Retrieved from [Link]

-

Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. (n.d.). Frontiers. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved from [Link]

-

An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. (2020, April 16). Toxins (Basel). Retrieved from [Link]

-

Galati, S., Di Stefano, M., Martinelli, E., Poli, G., & Tuccinardi, T. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

-

Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2020, September 16). ResearchGate. Retrieved from [Link]

Sources

- 1. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 2. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. technologynetworks.com [technologynetworks.com]

- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(2,4-Difluorophenylamino)acetic Acid Interactions

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of 2-(2,4-difluorophenylamino)acetic acid, a novel small molecule with potential therapeutic applications. Acknowledging the frequent challenge of limited empirical data for new chemical entities, this document outlines a systematic approach, from initial ligand preparation and target identification to the intricate analysis of its interactions through molecular docking and dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical scientific reasoning that underpins each decision in the computational drug discovery pipeline. We emphasize self-validating protocols and ground our methodologies in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The compound this compound belongs to the phenylaminoacetic acid class of molecules. Derivatives of this scaffold have shown a wide range of biological activities, suggesting potential interactions with various enzymes and receptors.[1][2] The difluoro-substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Given its structure, this compound presents an intriguing candidate for investigation.

In the absence of established biological data, in silico modeling provides a powerful, cost-effective, and rapid pathway to generate testable hypotheses about a molecule's mechanism of action.[3][4] This guide will proceed as a practical case study, demonstrating how to approach a novel compound from its basic structure to a detailed understanding of its potential biomolecular interactions.

The Overall Workflow: A Multi-Stage Approach

Our investigation will follow a logical progression from broad, predictive methods to more focused, high-resolution simulations. This ensures that computational resources are used efficiently and that the results of each stage inform the next.

Caption: Overall workflow for the in silico investigation of a novel compound.

Part 1: Ligand Preparation and Target Identification

Before any interaction can be modeled, the small molecule must be accurately represented in three dimensions, and a plausible biological target must be identified.

Ligand Preparation Protocol

The initial step is to convert the 2D chemical structure of this compound into an energetically minimized 3D conformation. This is critical as the 3D shape of the ligand dictates its ability to fit into a protein's binding site.

Step-by-Step Protocol:

-

2D Structure Generation: Draw the molecule in a chemical drawing software such as BIOVIA Draw or ChemDraw.

-

Conversion to 3D: Use a program like Avogadro to generate an initial 3D structure from the 2D representation.[5]

-

Energy Minimization: Perform a geometry optimization to find a low-energy conformation. This can be done using a semi-empirical method like PM3 or a more robust quantum mechanical method with software like Gaussian.[5] The resulting minimized structure should be saved in a format suitable for docking software, such as .mol2 or .pdbqt.

Target Identification: Fishing for a Partner

With a prepared ligand, we can now search for potential protein targets. Since we are assuming no prior knowledge, we will employ a "reverse" or "inverse" docking approach. This involves screening our ligand against a large library of protein structures.

Methodology:

-

Select a Reverse Docking Server/Software: Several web servers and standalone programs are available for this purpose (e.g., PharmMapper, idTarget).

-

Submit the Ligand: Upload the 3D structure of this compound.

-

Analyze the Results: The output will be a ranked list of potential protein targets based on binding site similarity and predicted binding affinity.

-

Hypothesis Generation: Scrutinize the top-ranked targets. Look for clusters of related proteins (e.g., several kinases or proteases). Given that many small molecule inhibitors target protein kinases, and these are a well-studied class of enzymes, we will proceed with a hypothetical protein kinase as our target for the subsequent detailed modeling.[6][7] This choice provides a rich context for demonstrating the modeling workflow. For this guide, we will select a representative kinase structure from the Protein Data Bank (PDB).[8]

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] It is a foundational technique in structure-based drug design.[10]

Protein and Ligand Preparation for Docking

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the chosen kinase structure from the RCSB PDB database (e.g., PDB ID: 3PP0).[5]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.

-

Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Assign partial charges to the atoms (e.g., Gasteiger charges).

-

This is typically done using tools like AutoDockTools or the protein preparation wizard in Schrödinger's Maestro.

-

-

Prepare the Ligand:

-

Load the previously generated 3D structure of this compound.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

-

Docking Workflow with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.

Caption: A typical workflow for molecular docking using AutoDock Vina.

Step-by-Step Protocol:

-

Define the Binding Site: The search space for docking is defined by a "grid box" centered on the active site of the kinase. The size of the box should be large enough to accommodate the ligand in various orientations.

-

Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the name of the output file.

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze the Output: Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Interpretation of Docking Results

The primary outputs to analyze are the binding affinity and the 3D pose of the ligand in the protein's active site.

| Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | Lower (more negative) values indicate stronger predicted binding. |

| Binding Pose | The 3D orientation and conformation of the ligand in the active site. | Crucial for understanding which amino acid residues the ligand interacts with. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking, etc. | These interactions are the basis of molecular recognition and binding. |

The best-ranked pose should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera to ensure it is chemically reasonable and to identify key interactions with active site residues.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[11][12]

MD Simulation Workflow with GROMACS

GROMACS is a versatile and widely used open-source package for performing MD simulations.

Caption: Standard workflow for setting up and running an MD simulation with GROMACS.

Step-by-Step Protocol:

-

System Preparation:

-

Start with the best-ranked docked complex of the kinase and this compound.

-

Generate a topology for the complex. This involves defining the force field parameters for both the protein (e.g., CHARMM36m) and the ligand (which may require parameterization using a server like CGenFF).

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of water molecules to simulate an aqueous environment.

-

Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[13]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

Perform a short simulation under NVT conditions (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the protein-ligand complex.

-

Follow this with a short simulation under NPT conditions (constant number of particles, pressure, and temperature) to adjust the system's density.

-

-

Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (typically tens to hundreds of nanoseconds).

-

Trajectory Analysis: Analyze the output trajectory to assess the stability and dynamics of the system. Key analyses include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Part 4: Advanced Modeling with QM/MM